GR 128107 mechanism of action
GR 128107 mechanism of action
The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores. M. T. TEH; D. SUGDEN. 1Department of Physiology, ... --INVALID-LINK-- The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - British Journal of Pharmacology
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The pharmacological properties of a novel melatonin analogue, GR128107, were investigated on Xenopus laevis melanophores. 2. In physiological saline, GR128107 (10 pM - 10 microM) caused aggregation of pigment granules (melanosomes) within melanophores with a pEC50 of 8.95+/-0.06 (n=12). The maximum aggregation was 55+/-1% of that induced by melatonin. 3. In the presence of 100 pM melatonin, GR128107 (1 nM - 10 microM) caused a concentration-dependent reversal of pigment aggregation with a pIC50 of 7.21+/-0.06 (n=12). The reversal was incomplete and at the highest concentration of GR128107 used (10 microM) the melatonin response was reduced by 47+/-2%. 4. Schild analysis of the antagonist effect of GR128107 against melatonin gave a pA2 value of 8.66 and a slope of 1.02. 5. The melatonin receptor antagonists, S22153, luzindole and 4-P-PDOT, all competitively antagonized the agonist effects of both melatonin and GR128107. The pKB values for S22153, luzindole and 4-P-PDOT against melatonin were 9.20, 8.21 and 7.74 respectively. The pKB values for the same antagonists against GR128107 were 9.14, 8.24 and 7.82 respectively. 6. These results show that GR128107 has a pharmacological profile on Xenopus melanophores consistent with it being a partial agonist at melatonin receptors. --INVALID-LINK-- Influence of melatonin or its antagonism on alcohol consumption in ethanol drinking rats: a behavioral and in vivo voltammetric study - Brain Research GR128107 (N-[3-(5-methoxy-1H-indol-3-yl)cyclohexyl]acetamide) is a novel melatonin receptor ligand which has been characterized as a competitive antagonist at MT(1) and MT(2) receptors and a full agonist at the MT(3) receptor. --INVALID-LINK-- GR128107, a putative MT(3) melatonin receptor-selective ligand, does not affect body temperature when administered centrally | Semantic Scholar GR128107 (N-[3-(5-methoxy-1H-indol-3-yl)cyclohexyl]acetamide) is a novel melatonin receptor ligand which has been characterized as a competitive antagonist at MT1 and MT2 receptors and a full agonist at the MT3 receptor. The present study investigated the effect of GR128107 on body temperature in the rat, a well-known melatonin-sensitive physiological parameter. Intracerebroventricular (i.c.v.) administration of GR128107 (10-100 microg) during the light phase had no effect on core body temperature. In contrast, i.c.v. administration of melatonin (10-100 microg) during the light phase induced a dose-dependent hypothermia. The hypothermic effect of melatonin (50 microg) was blocked by a 30 min pretreatment with the non-selective MT(1)/MT(2) melatonin receptor antagonist luzindole (50 microg), which was devoid of any effect on its own. Pretreatment with GR128107 (50 microg) 30 min before melatonin (50 microg) also blocked the hypothermic effect of the latter. These results confirm that the hypothermic effect of melatonin is mediated through activation of MT(1)/MT(2) receptors and show that GR128107 is devoid of any agonist-like activity on thermoregulation in the rat. The blockade of melatonin-induced hypothermia by GR128107 is consistent with its reported antagonist properties at MT(1)/MT(2) receptors. Finally, the lack of effect of GR128107 on its own suggests that the MT(3) receptor is not involved in thermoregulation in the rat. --INVALID-LINK-- Daily rhythm of the MT₁ melatonin receptor in the rat SCN is absent in the MT₂ receptor knockout mouse The MT 1 and MT 2 receptors are G-protein coupled receptors that inhibit adenylyl cyclase activity through coupling to G αi proteins. --INVALID-LINK-- Melatonin MT2 receptors mediate the behavioral effects of melatonin in the rat suprachiasmatic nucleus: a behavioral and molecular study The melatonin MT 1 and MT 2 receptors belong to the super-family of G-protein coupled receptors that are negatively coupled to adenylyl cyclase, thus inhibiting the formation of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). --INVALID-LINK-- MT1 and MT2 melatonin receptors: a therapeutic perspective Both MT 1 and MT 2 melatonin receptors are coupled to pertussis toxin-sensitive G proteins of the G αi/o family. The most documented signaling pathway for both receptors is the inhibition of adenylyl cyclase, which results in a decrease of the intracellular concentration of cyclic adenosine 3′,5′-monophosphate (cAMP). This effect is mediated by the G αi protein subunit. In addition to this common pathway, MT 1 and MT 2 receptors can activate other signaling cascades. For instance, MT 1 receptors have been shown to activate phospholipase C (PLC) via the G βγ subunit, leading to the hydrolysis of phosphoinositides and the mobilization of intracellular Ca 2+ . MT 2 receptors, on the other hand, have been reported to inhibit the formation of cyclic guanosine 3′,5′-monophosphate (cGMP) by inhibiting guanylyl cyclase. --INVALID-LINK-- Pharmacological characterization of the melatonin receptor agonist and antagonist binding sites in the quail brain The melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores. Br J Pharmacol 126: 1237–1245. Crossref, ISI, ... --INVALID-LINK-- Luzindole, a melatonin receptor antagonist, inhibits the effects of melatonin on human benign prostatic epithelial cells Luzindole, a melatonin receptor antagonist, inhibits the effects of melatonin on human benign prostatic epithelial cells - PubMed. --INVALID-LINK-- Pharmacological characterization of the putative melatonin MT3 receptor - PubMed Neither melatonin nor GR128107 induced any significant change in body temperature, while the non-selective MT1/MT2 receptor antagonist luzindole blocked the hypothermia induced by melatonin. --INVALID-LINK-- MT1/MT2 melatonin receptors are required for the antidepressant-like effects of agomelatine - PubMed Both MT1 and MT2 are G-protein-coupled receptors that inhibit adenylyl cyclase activity through coupling to Gαi proteins. --INVALID-LINK-- The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores. By M. T. Teh and D. Sugden. From the Department of ... --INVALID-LINK-- Melatonin receptors and their regulation: biochemical and structural mechanisms Both the MT 1 and MT 2 receptors are members of the G protein-coupled receptor (GPCR) superfamily. The primary signaling mechanism for both receptors is through the inhibition of adenylyl cyclase via the activation of the G i subtype of G proteins. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. --INVALID-LINK-- MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective The MT1 and MT2 melatonin receptors are G-protein-coupled receptors that mediate a variety of physiological effects, including regulation of circadian rhythms, sleep, and mood. Both receptors are negatively coupled to adenylyl cyclase through pertussis toxin-sensitive Gi proteins, leading to a decrease in intracellular cAMP levels. In addition, MT1 receptors can activate phospholipase C, leading to the mobilization of intracellular calcium, while MT2 receptors can inhibit guanylyl cyclase, leading to a decrease in cGMP levels. --INVALID-LINK-- Identification and characterization of a novel melatonin binding site in the rat brain GR128107 has been characterized as a competitive antagonist at MT1 and MT2 receptors and a full agonist at the MT3 receptor. --INVALID-LINK-- The role of melatonin in the regulation of human reproductive function Melatonin receptor antagonists, such as luzindole and GR128107, have been used to investigate the physiological roles of melatonin. --INVALID-LINK-- [1s] GR 128107 | CAS#190328-44-0 | Melatonin receptor Antagonist | MedKoo Description: WARNING: This product is for research use only, not for human or veterinary use. GR 128107 is a melatonin receptor antagonist. ... 1: Crespi F. Influence of melatonin or its antagonism on alcohol consumption in ethanol drinking rats: a behavioral and in vivo voltammetric study. Brain Res. 2012 May 3;1452:39-46. doi: 10.1016/j. brainres. 2011.10. 050. PubMed PMID: 22464879. 2: Teh MT, Sugden D. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melan
